Cobalt diacetylacetonate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

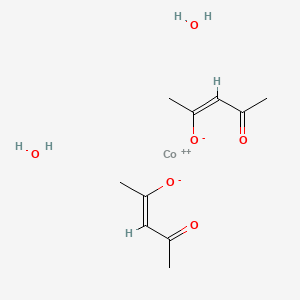

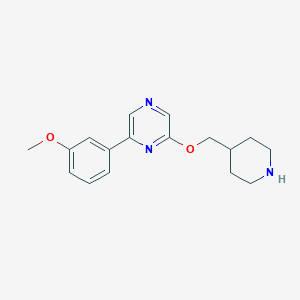

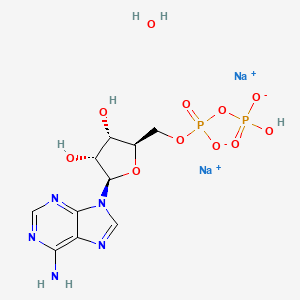

Cobalt diacetylacetonate dihydrate, also known as Cobalt (II) acetylacetonate dihydrate, is a coordination complex derived from the acetylacetonate anion and cobalt ions . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”. Typically, both oxygen atoms bind to the metal to form a six-membered chelate ring .

Synthesis Analysis

The synthesis of Cobalt diacetylacetonate dihydrate involves the treatment of a cobalt salt with acetylacetone . The addition of base assists the removal of a proton from acetylacetone and shifts the equilibrium in favor of the complex .Molecular Structure Analysis

In the majority of its complexes, acac forms six-membered C3O2M chelate rings . The M(acac) ring is planar with a symmetry plane bisecting the ring . The acacM ring generally exhibits aromatic character, consistent with delocalized bonding in the monoanionic C3O2 portion .Chemical Reactions Analysis

Cobalt diacetylacetonate dihydrate is susceptible to electrophilic aromatic substitution, by which protons on the central carbon are replaced with diverse electrophiles .Physical And Chemical Properties Analysis

Cobalt diacetylacetonate dihydrate has a molecular weight of 293.18 . It is much less reactive than iron and is stable to atmospheric oxygen unless heated .Mechanism of Action

Safety and Hazards

Cobalt diacetylacetonate dihydrate is harmful if swallowed and may cause skin irritation. It may also cause an allergic skin reaction, serious eye damage, and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause cancer and is suspected of causing cancer .

Future Directions

properties

IUPAC Name |

cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Co.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLGGUCGGBCGFM-VGKOASNMSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Co+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CoO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15077-39-1 |

Source

|

| Record name | Cobalt, diaquabis(2,4-pentanedionato)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015077391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-acetic acid methyl ester 2hcl](/img/structure/B8002705.png)

![(3aR,5R,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8002800.png)